ASGPR Binding Affinity: (GalNAc)2 Versus (GalNAc)1 and (GalNAc)3
In a fluorescence polarization competition binding assay using ASGR-containing liver microsomes, bivalent (GalNAc)2-conjugated ASOs demonstrated binding affinity that was approximately 10-fold stronger than monovalent (GalNAc)1 ASOs, while the differential between bivalent (GalNAc)2 and trivalent (GalNAc)3 was less than 2-fold in binding potency [1]. Crucially, despite the ~10-fold binding affinity disadvantage of (GalNAc)1 versus (GalNAc)3, the (GalNAc)2 construct achieved only a ~2-fold reduction in in vivo gene silencing activity in mice compared to (GalNAc)3, indicating a saturable receptor-mediated uptake threshold that bivalent ligands adequately meet [1].
| Evidence Dimension | ASGPR binding affinity (relative potency) and in vivo activity |
|---|---|
| Target Compound Data | (GalNAc)2: binding affinity comparable to (GalNAc)3; in vivo activity within 2-fold of (GalNAc)3 |
| Comparator Or Baseline | (GalNAc)1: 10-fold reduced binding vs (GalNAc)3; (GalNAc)3: maximal binding affinity and activity |
| Quantified Difference | (GalNAc)2 binding ~10-fold > (GalNAc)1; (GalNAc)2 activity ~2-fold < (GalNAc)3 in vivo |
| Conditions | Fluorescence polarization competition binding assay using ASGR-containing liver microsomes; in vivo activity in mouse models |
Why This Matters
This data directly supports procurement of (GalNAc)2 as a cost-effective, synthetically simpler alternative to (GalNAc)3 that retains near-equivalent in vivo pharmacodynamic efficacy.
- [1] Schmidt K, Prakash TP, et al. Characterizing the effect of GalNAc and phosphorothioate backbone on binding of antisense oligonucleotides to the asialoglycoprotein receptor. Nucleic Acids Research. 2017;45(5):2294-2306. doi:10.1093/nar/gkx060 View Source
